1-Cyclopropyl-1H-indole-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-1H-indole-3-carboxylic acid is a heterocyclic compound featuring an indole core with a cyclopropyl group at the nitrogen atom and a carboxylic acid group at the third position. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-indole-3-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where a cyclopropyl ketone reacts with phenylhydrazine under acidic conditions to form the indole core. The carboxylic acid group can be introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by purification and functionalization steps to introduce the carboxylic acid group. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-Cyclopropyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The cyclopropyl group and carboxylic acid moiety contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid: Lacks the cyclopropyl group, leading to different biological activities and properties.
1-Cyclopropyl-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position, resulting in different reactivity and applications.
Uniqueness: 1-Cyclopropyl-1H-indole-3-carboxylic acid is unique due to the presence of both the cyclopropyl group and the carboxylic acid group at specific positions on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-cyclopropylindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)10-7-13(8-5-6-8)11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXDRHHIANQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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